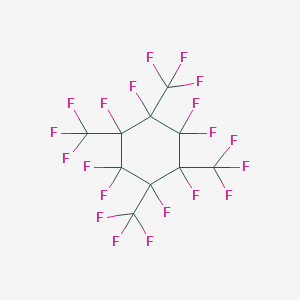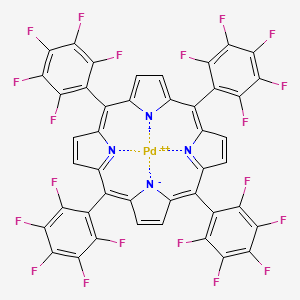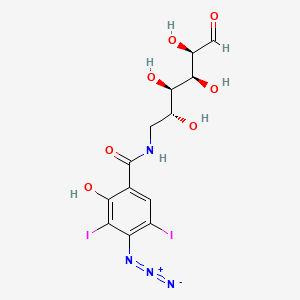
Perfluorotetramethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorotetramethylcyclohexane is a molecule that contains a total of 30 bonds. There are 30 non-H bonds and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of Perfluorotetramethylcyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
While specific chemical reactions involving Perfluorotetramethylcyclohexane are not detailed in the available resources, it’s important to note that understanding the reactions of any compound involves considering factors such as the presence of functional groups, the electronic configuration of the atoms involved, and the stability of the resulting products .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology : Houde et al. (2016) studied Perfluoroethylcyclohexane sulfonate (PFECHS), a related compound to PFTMCH, focusing on its potential endocrine disruption in aquatic organisms. They discovered alterations in the biological pathways of Daphnia magna when exposed to PFECHS, suggesting its endocrine disruption potential at high concentrations【Houde et al., 2016】.
Tracer Gas Studies : Jong et al. (2015) explored the use of Perfluoromethylcyclohexane (PMCH), another related compound, in tracer gas studies. They developed a permeation plug release vessel (PPRV) for PMCH, enabling its deployment for characterizing ventilation systems and pollution distribution schemes【Jong et al., 2015】.
Geosequestration Monitoring : Rauh et al. (2014) introduced an innovative analytical method for detecting PFCs in water, crucial for geosequestration monitoring. This method involves a mid-infrared attenuated total reflection (MIR-ATR) spectroscopy sensor, capable of quantifying PMCH in aquatic systems, highlighting its significance in tracking the movement of supercritical carbon dioxide for geosequestration purposes【Rauh et al., 2014】.
Environmental Tracer Studies : Strauss et al. (1998) examined the background levels of perfluorocarbons, including PMCH, in Europe. Their study revealed the suitability of these compounds for use in tracer studies due to their low and stable background concentrations, thus enabling their application in environmental transport pattern analysis【Strauss et al., 1998】.
Eigenschaften
IUPAC Name |
1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(7(19,20)21)2(12,8(22,23)24)6(17,18)4(14,10(28,29)30)3(13,5(1,15)16)9(25,26)27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWRQOSNDBYRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393516 |
Source


|
| Record name | 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorotetramethylcyclohexane | |
CAS RN |
84808-59-3 |
Source


|
| Record name | 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential advantages of using perfluorotetramethylcyclohexane (PFTMC) as a short-term postoperative retinal tamponading agent?
A1: The research paper suggests that PFTMC, marketed as Multifluor APF-144, shows promise as a short-term postoperative retinal tamponading agent due to the following observations:
- Good intravitreal tolerance: The study found no signs of endophthalmitis or retinal toxicity in rabbit eyes after PFTMC injection. []
- Electroretinographic stability: Electroretinography (ERG) readings remained stable in rabbit eyes after PFTMC injection, suggesting no adverse effects on retinal function. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)
![N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B1227896.png)





![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B1227904.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-3,5-dinitrobenzamide](/img/structure/B1227905.png)

![2-Methyl-1-cyclopropanecarboxylic acid [5-[2-(3,4-dimethoxyphenyl)-4-quinolinyl]-1,3,4-oxadiazol-2-yl]methyl ester](/img/structure/B1227910.png)
![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)

